Product packaging for Mebiquine(Cat. No.:CAS No. 23910-07-8)

Mebiquine

Cat. No.: B1627704
CAS No.: 23910-07-8
M. Wt: 403.19 g/mol
InChI Key: WYMIHTNPHXUBJE-UHFFFAOYSA-M
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Description

Contextualization of Mebiquine within the Quinoline (B57606) Derivative Class

This compound, also identified by its Unique Ingredient Identifier (UNII) as DBE10Q8QF6, is chemically classified as a quinoline derivative fishersci.ienih.gov. The core of this compound's chemical structure is the quinoline ring, which is a heterocyclic aromatic organic compound fishersci.ie. This fundamental quinoline moiety is a benzene (B151609) ring fused with a six-membered ring containing one nitrogen atom and five carbon atoms nih.gov. The specific arrangement of atoms within this compound confers its unique chemical and physical properties, including solubility, stability, and reactivity fishersci.ie.

This compound's chemical formula is C10H10BiNO3, and its molecular weight is 401.17 g/mol fishersci.iewikipedia.orgnih.gov. It is also known by its CAS Registry Number 23910-07-8 and CAS Name: 8-[(Dihydroxybismutho)oxy]-6-methylquinoline nih.govnih.gov.

The compound typically appears as a yellow powder, demonstrating insolubility in water, alcohol, and weak alkaline solutions, but it is soluble in strong acids nih.gov.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
UNIIDBE10Q8QF6 fishersci.ie
CAS Registry Number23910-07-8 nih.govnih.gov
CAS Name8-[(Dihydroxybismutho)oxy]-6-methylquinoline nih.gov
Molecular FormulaC10H10BiNO3 fishersci.iewikipedia.orgnih.gov
Molecular Weight401.17 g/mol fishersci.iewikipedia.orgnih.gov
AppearanceYellow powder nih.gov
SolubilityInsoluble in water, alcohol, weak alkaline solutions; Soluble in strong acids nih.gov

Historical Trajectory and Initial Academic Research Interests for this compound

Early academic and pharmacological research into this compound primarily focused on its potential therapeutic applications. Historically, research explored its use as an antimalarial agent, consistent with the broader antimalarial activity observed in many quinoline derivatives nih.gov. These derivatives are generally known to interfere with the malaria parasite's ability to detoxify heme, a byproduct of hemoglobin digestion nih.gov.

Beyond its antimalarial considerations, this compound has also been identified and investigated for its properties as an antidiarrheal and antihelmintic compound fishersci.iewikipedia.orgnih.gov. Its preparation involved the addition of 6-methyl-8-hydroxyquinoline to a solution of bismuth nitrate, as detailed in patents by Riviere et al. in 1969 and 1971 nih.gov. Parasiticidal properties of this compound were reported by R. Cavier et al. in 1973 nih.gov. Toxicity data from this period indicated a relatively high oral LD50 in mice, exceeding 10,000 mg/kg nih.gov.

Current Research Landscape and Identified Knowledge Gaps for this compound

The current research landscape for this compound specifically appears limited in contemporary academic literature. A significant indicator of this is that the monograph for this compound has been retired and is no longer subject to revision or update nih.gov. This suggests a cessation of active, dedicated research and development on the compound itself as a primary focus.

While quinoline derivatives, in general, continue to be a subject of extensive research, particularly in the ongoing search for effective antimalarial drugs due to emerging drug-resistant strains, and as potential antibiotic adjuvants nih.govnih.gov, this compound does not appear to be at the forefront of these contemporary investigations. The identified knowledge gap for this compound largely stems from this lack of recent, updated studies. There is a scarcity of current detailed research findings regarding its mechanism of action, potential novel applications, or comprehensive pharmacological profiles beyond the historical data. This contrasts with other quinoline derivatives, such as Mefloquine (B1676156), which continue to be studied for their efficacy against drug-resistant malaria and their role as antibiotic adjuvants nih.gov.

The absence of current research on this compound means that many aspects, including its full therapeutic potential, detailed pharmacokinetic and pharmacodynamic profiles in modern contexts, and comprehensive safety assessments, remain largely unexplored or un-updated in recent scientific discourse.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BiNO3 B1627704 Mebiquine CAS No. 23910-07-8

Properties

InChI

InChI=1S/C10H9NO.Bi.2H2O/c1-7-5-8-3-2-4-11-10(8)9(12)6-7;;;/h2-6,12H,1H3;;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMIHTNPHXUBJE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23910-07-8
Record name Mebiquine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023910078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEBIQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBE10Q8QF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Mebiquine and Analogues

Established Synthetic Routes for Mebiquine and Related Quinoline (B57606) Derivatives

The quinoline scaffold, central to this compound's structure, can be constructed through various well-established synthetic routes. While specific pathways for this compound itself are not widely reported, general methods for quinoline and quinolone synthesis provide the foundational understanding for creating such complex structures.

Two prominent classical methods for synthesizing quinolines and quinolones include the Gould-Jacobs reaction and Camps' cyclization. The Gould-Jacobs reaction is a thermal cyclization method that leads to the quinolin-4-one backbone nih.govnih.gov. This reaction typically commences with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate or acyl malonic ester nih.govnih.govnih.gov. The resulting anilidomethylenemalonic ester intermediate undergoes a 6-electron cyclization upon heating, forming 4-hydroxy-3-carboalkoxyquinoline, which often exists predominantly in its 4-oxo tautomeric form nih.gov. Subsequent hydrolysis of the ester to a carboxylic acid and decarboxylation yields the corresponding 4-hydroxyquinoline (B1666331) nih.govnih.govnih.gov. This method is particularly effective for anilines possessing electron-donating groups at the meta-position nih.gov.

The Camps' cyclization , developed by Rudolf Camps in 1899, involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides nih.govwikipedia.org. Depending on the specific substrate and reaction conditions, this method can yield either quinolin-2-ones or quinolin-4-ones nih.govwikipedia.org. The mechanism typically involves the deprotonation of a methylene (B1212753) group adjacent to a carbonyl, leading to an enolate ion that attacks the amide carbonyl, followed by β-elimination nih.gov. Precursors for Camps' cyclization, such as N-(2-acylaryl)amides, can be readily prepared, for instance, through the copper-catalyzed amidation of 2-halogenoacetophenones nih.govuni.lu.

Beyond these, numerous other classical protocols exist for quinoline ring synthesis, including the Skraup, Doebner-von Miller, Friedländer, Pfitzinger, Conrad-Limpach, Combes, Riehm, Knorr, and Niementowski syntheses, all contributing to the vast array of quinoline derivatives available uni.luuni-freiburg.de.

Strategies Employing Amide Bond Formation in this compound Synthesis

Amide bond formation is a fundamental transformation in organic chemistry and is integral to the synthesis of many complex molecules, including various quinoline and quinolone derivatives. In the context of quinolone synthesis, amide bond formation is a crucial step in preparing the N-(2-acylaryl)amide precursors for Camps' cyclization nih.govuni.lu.

General strategies for amide bond formation typically involve the condensation of carboxylic acids with amines nih.gov. While traditional methods often rely on stoichiometric coupling reagents, significant advancements have been made in catalytic approaches nih.gov. For instance, boronic acid catalysts have been demonstrated to facilitate direct dehydrative amidation reactions, tolerating a diverse range of carboxylic acids and primary/secondary amines with high yields nih.gov.

A notable application of amide bond formation in quinolone synthesis is the palladium-catalyzed amidation of 2'-bromoacetophenones uni.lu. This reaction sequence, often performed in a one-pot fashion, yields N-(o-ketoaryl)amides, which then undergo base-promoted intramolecular cyclization to furnish 4-quinolones uni.lu. This approach highlights the utility of metal-catalyzed amide bond formation in constructing the quinolone core.

Development of Novel Stereoselective Synthesis Approaches for Quinolone Frameworks Relevant to this compound

The synthesis of complex quinolone frameworks often necessitates precise control over stereochemistry, particularly for compounds with multiple chiral centers. Mefloquine (B1676156) (PubChem CID: 40692), a well-known quinoline-methanol derivative, serves as a prime example where stereoselective synthesis is critical due to the differing biological activities of its stereoisomers. Mefloquine exists as a racemic mixture of erythro enantiomers, specifically (-)-(11S,2'R)-erythro-mefloquine and (+)-(11R,2'S)-erythro-mefloquine (PubChem CID: 456309).

Several advanced stereoselective approaches have been developed for mefloquine and similar quinolone structures:

Organolithium Reagent-Mediated Synthesis: A patented stereoselective route for (+)-(11S,12R)-erythro-mefloquine hydrochloride involves the lithiation of 4-bromo-2,8-bis(trifluoromethyl)quinoline (B1274484) (PubChem CID: 4071242) with an organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi, HexLi) at low temperatures (e.g., -78°C). The resulting lithium-bridged intermediate then reacts with N-protected (R)-2-piperidinecarbaldehyde (a chiral building block, related to 2-piperidinecarbaldehyde, PubChem CID: 10996990) in anhydrous tetrahydrofuran (B95107) (THF) to yield the diastereomerically pure N-protected mefloquine. Key aspects of this method include conducting lithiation at cryogenic temperatures to prevent racemization and utilizing the (R)-configured aldehyde to ensure stereochemical control, often achieving over 95% diastereomeric excess. Subsequent deprotection and salt formation yield the desired enantiomer.

Domino Sonogashira-6π-Electrocyclization: A synthetic approach that confirmed the absolute configuration of all four mefloquine stereoisomers utilized a domino Sonogashira-6π-electrocyclization as a key step. This cascade reaction allows for the efficient construction of the complex quinoline core with controlled stereochemistry.

Other Enantioselective Methods: A variety of other enantioselective techniques have been applied to mefloquine synthesis, including asymmetric rhodium-catalyzed hydrogenation, asymmetric aldol (B89426) reactions, Beckmann rearrangements, asymmetric Darzens reactions, palladium-catalyzed asymmetric borylative isomerizations, syntheses from chiral pipecolic acid, enantioselective transfer hydrogenation with ruthenium catalysts, and Sharpless asymmetric dihydroxylation. These diverse methodologies underscore the challenges and innovations in achieving high enantiomeric purity for such complex quinolone structures.

Strategies for Derivatization and Analogue Preparation of this compound

Derivatization and analogue preparation are crucial for exploring the structure-activity relationships of quinoline and quinolone compounds, leading to novel molecules with enhanced or modified properties. For quinolones, modifications are commonly performed at the N-1 and C-(5-8) positions to influence their pharmacological, physiological, and pharmacokinetic features.

Key strategies for derivatization and analogue preparation include:

Alkylation and Acylation: The nitrogen atom in the quinoline ring is amenable to reactions such as protonation, alkylation, and acylation, enabling the introduction of various functional groups. For quinolones, alkylation at the amide nitrogen or oxygen can yield N-1 or O-2 derivatives, respectively. These reactions typically proceed with high yields under alkaline conditions that promote the ionization of the amido group.

Introduction of Cross-Linkable Groups: Derivatization reactions have been developed to introduce reactive cross-linking groups, such as isothiocyano- or azido (B1232118) groups, into quinoline and quinolone fluorophores. These derivatives can then be used for covalent attachment to various biomolecules, facilitating applications in fluorescent labeling.

Analogue Synthesis for Specific Applications:

Mefloquine Analogues: Research has focused on synthesizing analogues of mefloquine, such as pentafluorosulfanyl analogues, which have shown improved activity and selectivity against malaria parasites nih.gov. Additionally, novel organic salts of mefloquine have been prepared by ion metathesis reactions with various organic anions, leading to modulations in water solubility and permeability, and in some cases, improved in vitro activity.

Ciprofloxacin Derivatization: For other quinolone antibiotics like ciprofloxacin, a common and rational strategy for modification involves introducing substituents at the C-7 position. This approach has yielded a wide variety of conjugates, including those containing 1,2,3-triazole and carboxamide moieties.

These derivatization strategies highlight the versatility of the quinoline and quinolone scaffolds in medicinal chemistry, allowing for the rational design and synthesis of new therapeutic agents.

Elucidation of Mebiquine S Structure Activity Relationships Sar

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Quinoline (B57606) Derivatives

Quantitative Structure-Activity Relationship (QSAR) methodologies are mathematical approaches that link chemical structure with pharmacological activity, enabling the prediction of biological activity for novel compounds. researchgate.netdergipark.org.tr These computational tools are widely applied to quinoline derivatives to elucidate the essential structural requirements for desired biological effects. nih.govdovepress.com

Common QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram Quantitative Structure-Activity Relationship (HQSAR), have been employed. researchgate.netnih.govdovepress.com These methods analyze various molecular descriptors, including steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor interactions, to establish correlations with biological activity. nih.govdovepress.com For instance, QSAR models have been developed for quinoline-based derivatives to enhance antimalarial activity, correlating specific structural features with their efficacy. nih.gov Similarly, QSAR/QSPR (Quantitative Structure-Property Relationship) models have been derived for 5,8-quinolinequinone derivatives to predict anti-proliferative and anti-inflammatory activities, utilizing descriptors such as molecular polarizability, dipole moment, and frontier molecular orbital energy. dergipark.org.tr Studies on quinoline Schiff bases as enoyl acyl carrier protein reductase inhibitors have also highlighted the importance of the -CH=N- moiety and the quinoline ring for anti-tuberculosis activity, alongside the role of lipophilicity. dovepress.com

Systematic Investigations of Structural Modifications and Their Influence on Mebiquine's Biological Activity

While specific, detailed SAR studies focusing solely on this compound are not extensively documented in public domain research, the principles derived from systematic investigations of other quinoline derivatives are directly applicable due to this compound's core quinoline structure. The quinoline ring itself is recognized as essential for the biological activity of many quinoline-based compounds. slideshare.net

Key structural modifications and their observed influences on biological activity in quinoline derivatives include:

Substitutions on the Quinoline Ring:

Position 4: For 4-aminoquinolines, a substituted amino group at position 4, particularly a dialkylaminoalkyl side chain, is crucial for maximal antimalarial activity. slideshare.net

Position 7: Halogen substitutions at position 7 (e.g., iodine or bromine) can maintain activity against both chloroquine-susceptible and -resistant Plasmodium falciparum strains, similar to chlorine. In contrast, fluorine or trifluoromethyl groups at this position tend to reduce activity, especially against resistant strains. Methoxy (OMe) groups at position 7 generally lead to inactivity. nih.gov

Position 3: Methyl substitution at position 3 can lead to a decrease in antimalarial activity. slideshare.net

Positions 1, 5, 6, and 7 (for antibacterial quinolones): For quinolone antibacterials, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential and must be fused with an aromatic ring. Substitutions like fluorine at position 6, lower alkyl groups at position 1, and amino groups at position 5 can confer antibacterial activity. Piperazine, N-methyl piperazine, and pyrrolidine (B122466) ring substitutions at position 7 also contribute to active compounds. slideshare.net

Side Chain Modifications: The nature and length of side chains are critical. Aromatic rings on the side chain or a hydroxyl group attached to nitrogen can sometimes reduce activity and increase toxicity. slideshare.net

Molecular Hybridization: The strategy of molecular hybridization, which involves linking the quinoline scaffold with other pharmacologically active fragments (e.g., chalcone), has proven effective in generating novel compounds with enhanced activities, such as anticancer properties. mdpi.comresearchgate.net

Specific Functional Groups: In quinoline imines, the presence of 2-hydroxy and 4-nitro substituents has been identified as contributing to potent antimalarial activity. sciforschenonline.org

The following table summarizes general structural modifications and their reported impact on the biological activity of quinoline derivatives:

Position/Modification TypeSpecific Modification Example(s)Observed Impact on Biological Activity (General)Relevant Activity AreaSource
Quinoline Ring Essential coreCrucial for activityGeneral slideshare.net
Position 4 Substituted amino group (e.g., dialkylaminoalkyl side chain)Maximal antimalarial activityAntimalarial slideshare.net
Position 3 Methyl substitutionDecreased antimalarial activityAntimalarial slideshare.net
Position 7 Iodo, BromoMaintained antimalarial activityAntimalarial nih.gov
Position 7 Fluoro, TrifluoromethylReduced antimalarial activityAntimalarial nih.gov
Position 7 Methoxy (OMe)Generally inactiveAntimalarial nih.gov
Position 6 FluorineAntibacterial activityAntibacterial slideshare.net
Position 1 Lower alkyl groupsAntibacterial activityAntibacterial slideshare.net
Position 5 Amino groupAntibacterial activityAntibacterial slideshare.net
Position 7 Piperazine, N-methyl piperazine, Pyrrolidine ringsActive compoundsAntibacterial slideshare.net
Side Chain Aromatic ring or N-hydroxylReduced activity and toxicityGeneral slideshare.net
Molecular Hybridization Linking with chalcone (B49325) fragmentEnhanced anticancer activityAnticancer mdpi.comresearchgate.net
Quinoline Imines 2-hydroxy and 4-nitro substituentsPotent antimalarial activityAntimalarial sciforschenonline.org

Molecular Design Principles for the Optimization of this compound's Efficacy

The insights gained from SAR and QSAR studies are directly translated into molecular design principles aimed at optimizing the efficacy of quinoline derivatives, including compounds like this compound. Rational drug design approaches are employed to refine quinoline scaffolds, leading to improved receptor selectivity and pharmacokinetic properties. mdpi.com

Key principles in the molecular design of quinoline derivatives for enhanced efficacy include:

Targeted Synthetic Modifications: Based on SAR findings, specific chemical groups are introduced or modified at particular positions on the quinoline core to enhance binding affinity, improve selectivity, or alter physicochemical properties. mdpi.com

Computational Modeling and Molecular Docking: Molecular docking simulations are widely used to predict the binding affinity and biological efficacy of small molecules by assessing their interaction with target proteins. sciforschenonline.org This allows for virtual screening and prioritization of compounds with favorable binding characteristics.

QSAR-Guided Design: QSAR models, along with their generated contour maps, serve as guiding tools for the design and discovery of novel quinoline derivatives with potent activity. nih.gov These models help identify regions where specific electronic, steric, or hydrophobic features are beneficial or detrimental to activity.

Physicochemical Property Optimization: Factors such as lipophilicity, solubility, and metabolic stability are crucial for drug efficacy. For instance, studies have shown that more lipophilic quinoline compounds can exhibit better biological activities, particularly in contexts where membrane permeability is important. dovepress.com

Molecular Hybridization: This strategy involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. This can lead to synergistic effects, improved activity, and enhanced drug-likeness by integrating the beneficial aspects of multiple frameworks. researchgate.net

Computational Screening and ADME Prediction: Advanced computational methods, including Density Functional Theory (DFT) studies, are used to calculate molecular properties such as frontier molecular orbital energies, ionization potential, and hardness. ekb.eg Furthermore, ADME (Absorption, Distribution, Metabolism, Excretion) predictions are applied to assess drug-likeness, ensuring that designed compounds adhere to criteria like Lipinski's Rule of Five, which considers molecular mass, log P, and hydrogen bonding characteristics. ekb.eg This integrated computational approach significantly accelerates the drug discovery process by identifying promising candidates early on. ekb.eg

Molecular and Cellular Mechanism of Action Studies of Mebiquine

Identification and Biophysical Characterization of Mebiquine's Molecular Targets

The identification and biophysical characterization of specific molecular targets for this compound are not extensively described in current scientific literature. Research in this area appears to be limited, with no readily available detailed findings on its direct binding affinities or structural interactions with biological macromolecules.

Despite the general classification of some quinoline-based compounds as antimalarials that interfere with heme detoxification, specific research detailing this compound's (C₁₀H₈BiNO) role in these pathways in an antimalarial context is not available. The mechanism of action involving heme detoxification, where toxic heme is converted into hemozoin by malaria parasites, is a known target for several established antimalarial drugs like chloroquine (B1663885) and quinine (B1679958) rxlist.comnih.govmdpi.com. However, studies specifically linking this compound to this mechanism are not documented.

There is no scientific literature providing evidence for this compound's (C₁₀H₈BiNO) role as a 5-HT3 receptor modulator. While other antimalarial compounds, such as Mefloquine (B1676156), quinine, and chloroquine, have been shown to act as antagonists at 5-HT3 receptors, this activity has not been attributed to this compound in published research. The 5-HT3 receptors are ligand-gated ion channels present in both the central and peripheral nervous systems, and their modulation is relevant to conditions like nausea, vomiting, and irritable bowel syndrome.

Beyond the aforementioned specific targets, comprehensive exploration of other potential receptor or enzyme interactions for this compound (C₁₀H₈BiNO), including other antiprotozoal targets, is not detailed in the available scientific literature. While this compound is listed as an amebicide in some classifications, the specific molecular and cellular mechanisms underpinning such activity, including interactions with particular protozoal enzymes or receptors, remain largely uncharacterized in public research. Antiprotozoal drug development often involves identifying targets essential for the pathogen but absent in the host, and investigating drug-protein interactions. However, such detailed studies for this compound are not accessible.

Multi-Targeting Approaches and Polypharmacology Considerations for this compound

The concept of polypharmacology, where a single compound interacts with multiple biological targets, is an increasingly recognized paradigm in drug discovery, particularly for complex diseases. However, given the limited understanding of this compound's (C₁₀H₈BiNO) individual molecular targets, specific multi-targeting approaches or polypharmacology considerations for this compound have not been extensively investigated or reported. Without a foundational understanding of its primary mechanisms of action, discussions on its potential for polypharmacological effects remain speculative.

Preclinical in Vitro and in Vivo Pharmacological Investigations of Mebiquine

In Vitro Efficacy Assessments in Relevant Disease Models

Specific in vitro efficacy assessments of Mebiquine in relevant disease models, such as detailed studies on antimalarial parasite inhibition kinetics or comprehensive investigations of its antimicrobial activity, were not identified in the provided search results. While this compound is recognized for its parasiticidal properties, quantitative data such as IC50 or MIC values against specific pathogens were not found drugfuture.com.

Specific studies detailing the antimalarial parasite inhibition kinetics of this compound were not found in the provided search results. Research into quinoline (B57606) derivatives, in general, has explored their antimalarial activity, often by interfering with the parasite's ability to detoxify heme ontosight.ai. However, direct data on this compound's efficacy or inhibition kinetics against Plasmodium species were not available.

Comprehensive investigations specifically on this compound's antimicrobial activity, including minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) against various bacterial or fungal strains, were not identified in the provided information. This compound has been noted as a gastrointestinal antiseptic who.int.

No specific preclinical combination studies involving this compound with other therapeutic agents were found in the provided search results.

In Vivo Proof-of-Concept Studies in Animal Disease Models

Specific in vivo proof-of-concept studies for this compound in animal disease models, particularly for antimalarial or broader antimicrobial applications, were not detailed in the provided search results. Animal models are crucial for evaluating a drug's characteristics, including physiological and biochemical processes, and for predicting drug responses in humans preprints.orgwalshmedicalmedia.com. While this compound possesses parasiticidal properties, data from such in vivo studies were not available drugfuture.com.

Comparative Preclinical Efficacy Profiling of this compound and Quinoline Analogues

A comparative preclinical efficacy profiling of this compound against other quinoline analogues (such as Chloroquine (B1663885), Quinine (B1679958), or Primaquine) was not found in the provided literature. The available information primarily categorizes this compound as an antidiarrheal and antihelmintic ncats.io.

Advanced Analytical and Bioanalytical Methodologies for Mebiquine Research

Chromatographic Techniques for Mebiquine Quantification and Purity Assessment in Research Samples

Chromatographic techniques are indispensable tools in pharmaceutical analysis, particularly for the quantification and purity assessment of compounds like this compound in research samples. These methods enable the separation of components within a mixture based on their differential interactions with a stationary phase and a mobile phase iltusa.comijrpc.com. The primary purpose of chromatography in this context is to achieve a thorough understanding of a compound's composition, allowing for the identification and quantification of its components and the detection of any impurities or contaminants iltusa.com.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique due to its high resolution and accuracy in separating complex mixtures iltusa.com. For this compound, HPLC would be employed to quantify the active compound and identify and quantify related substances, impurities, and degradation products. The selection of specific stationary phases (e.g., reversed-phase, normal-phase) and mobile phases would be optimized based on this compound's physicochemical properties to achieve optimal separation ijrpc.com. Detection methods, such as UV-Vis or mass spectrometry (HPLC-MS), are typically coupled with HPLC to provide sensitive and selective detection and quantification ijrpc.commdpi.com.

Gas Chromatography (GC) is another powerful chromatographic technique, particularly suitable for volatile or semi-volatile compounds, or those that can be derivatized to become volatile iltusa.com. If this compound or its derivatives possess these characteristics, GC, often coupled with mass spectrometry (GC-MS), could be used for purity assessment and quantification.

Thin-Layer Chromatography (TLC), while often considered a preliminary or semi-quantitative method, remains valuable for rapid purity screening and for optimizing solvent systems prior to more advanced chromatographic separations mdpi.comresearchgate.net. TLC can quickly compare multiple samples in parallel, check for adulteration, and monitor purity and stability mdpi.com. Advanced applications of TLC, including coupling with mass spectrometry (TLC-MS), have been developed for more detailed analysis mdpi.comresearchgate.net.

These chromatographic methods ensure the quality and integrity of this compound research samples, providing critical data on its purity profile and concentration.

Spectroscopic and Spectrometric Approaches for this compound's Structural Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural characterization, offering detailed insights into the arrangement of atoms within a molecule spectroscopyonline.com. For this compound, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy would be used to determine the number and type of hydrogen and carbon atoms, their connectivity, and their chemical environments. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would further confirm the spatial relationships between atoms, providing a comprehensive structural assignment nih.gov.

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule by detecting the vibrations of specific chemical bonds nih.govspectroscopyonline.com. Characteristic absorption bands in the IR spectrum would indicate the presence of groups such as hydroxyl, amine, aromatic rings, or other relevant functionalities.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by this compound in the UV and visible regions, which can provide information about conjugated systems and chromophores within the molecule spectroscopyonline.com. This technique is also useful for quantitative analysis if this compound has a suitable chromophore.

Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and for providing fragmentation patterns that aid in structural elucidation nih.govcjph.com.cn. High-resolution mass spectrometry (HRMS) can provide precise molecular weight measurements, allowing for the determination of the exact elemental composition nih.gov. When coupled with liquid chromatography (LC-MS or LC-MS/MS), it becomes a powerful tool for separating complex mixtures and then identifying and characterizing individual components, including this compound and its potential metabolites or degradation products mdpi.comnih.gov. Tandem mass spectrometry (MS/MS) provides further fragmentation information, which is invaluable for piecing together the structural puzzle of the compound nih.govnih.gov.

These combined spectroscopic and spectrometric approaches allow for the unequivocal identification and detailed structural characterization of this compound, ensuring the correct compound is being studied in research.

Development of Bioanalytical Methods for this compound in Biological Matrices (for preclinical research applications)

Bioanalytical methods are essential for the quantitative determination of drugs and/or their metabolites in biological matrices, such as blood, serum, plasma, urine, or tissue samples, primarily in support of pharmacological, pharmacokinetic (PK), and toxicological studies during preclinical research loesungsfabrik.deasianjpr.comglobalresearchonline.net. The goal is to accurately measure this compound's concentration in these complex biological environments to understand its absorption, distribution, metabolism, and excretion (ADME) profile in animal models.

The development of a robust bioanalytical method for this compound typically involves several critical steps:

Sample Preparation : Biological matrices are complex and contain numerous endogenous compounds that can interfere with the analysis of this compound. Therefore, effective sample preparation is crucial to isolate and concentrate the analyte while removing interfering substances asianjpr.comglobalresearchonline.net. Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) asianjpr.com. The choice of technique depends on this compound's physicochemical properties and the specific biological matrix.

Chromatographic Separation : After sample preparation, this compound is separated from other components in the biological extract using a chromatographic technique, most commonly HPLC loesungsfabrik.deasianjpr.comglobalresearchonline.net. The high resolving power of HPLC is critical for separating this compound from endogenous compounds and potential metabolites mdpi.com.

Detection and Quantification : Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred detection method for bioanalytical applications due to its high sensitivity, selectivity, and ability to quantify analytes at very low concentrations in complex matrices mdpi.comloesungsfabrik.deasianjpr.com. LC-MS/MS allows for the selective detection of this compound based on its specific mass-to-charge ratio and characteristic fragmentation pattern, minimizing interference from the biological matrix mdpi.com.

The developed bioanalytical method must undergo rigorous validation to ensure its reliability, accuracy, precision, selectivity, sensitivity, reproducibility, and stability in the biological matrix asianjpr.comglobalresearchonline.netnih.gov. This validation process ensures that the data generated for preclinical studies are accurate and reliable, supporting critical decisions in drug development globalresearchonline.net. Bioanalytical methods are specifically directed towards determining the quantity of a drug or biomolecules in biological samples loesungsfabrik.de.

Theoretical and Computational Chemistry Approaches to Mebiquine Research

Molecular Modeling and Docking Studies for Predicting Mebiquine-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in structure-based drug design to model the interaction between a small molecule ligand and a protein target at the atomic level. nih.gov By predicting the binding conformation and affinity, docking can elucidate potential mechanisms of action and guide the development of more potent derivatives.

In silico studies on Mefloquine (B1676156) have explored its binding potential to various biological targets. Docking analyses have been performed to understand its neurotoxic effects by examining its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.gov These studies generated docking scores, which represent the predicted strength of the binding between the compound and the protein target. mdpi.com The results indicated that Mefloquine binds more strongly to BuChE than to AChE. mdpi.com The predicted binding free energy (ΔGbind) for Mefloquine with BuChE was calculated as -49.43 kcal/mol, indicating the formation of a stable complex, whereas the value for AChE was 1.37 kcal/mol. mdpi.com

Further docking studies have evaluated Mefloquine as a control compound against potential antimalarial targets like Actin I, where it exhibited a strong estimated free energy of binding. nih.gov Computational explorations have also assessed its binding affinity against other Plasmodium proteins. researchgate.net

The specific interactions driving these bindings have been analyzed. With BuChE, Mefloquine is predicted to form conventional hydrogen bonds, a salt bridge with Glu-197, π-cation interactions with Trp-82, and π-π interactions with Phe-329. mdpi.com In its interaction with MmpL3, a protein from Mycobacterium abscessus, Mefloquine's piperidine (B6355638) nitrogen atom is shown to form a hydrogen bond with the Ser293 side chain and a charge-reinforced hydrogen bond with Asp645. researchgate.net

Interactive Table: Molecular Docking Scores of Mefloquine with Various Protein Targets

Target ProteinDocking Score (kcal/mol)Binding Affinity (kcal/mol)Method/Software
Acetylcholinesterase (AChE)-8.111-Glide
Butyrylcholinesterase (BuChE)-9.755-Glide
Actin I-8.5-AutoDock
Plasmodium Protein-9.0-Not Specified

Data sourced from multiple computational studies. nih.govmdpi.comresearchgate.net

Quantum Chemical Calculations for the Elucidation of this compound's Electronic Structure

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules from first principles. nih.govacs.org These methods can determine properties like atomic net charges, molecular orbital energies, and electrostatic potentials, which are fundamental to a molecule's reactivity and its interaction with biological targets.

For Mefloquine and its derivatives, quantum pharmacological analyses have been performed to study the relationship between their electronic structure and antimalarial activity. nih.govacs.org One key study utilized the semi-empirical CNDO/2 (Complete Neglect of Differential Overlap) molecular orbital calculations to evaluate the atomic net charges of a series of Mefloquine analogues. acs.org This research established a direct correlation between the electronic properties of the molecules and their biological function, demonstrating the utility of quantum mechanics in understanding structure-activity relationships. nih.govacs.org

Quantum mechanics has also been employed to investigate other physicochemical properties, such as the preferential protonation sites of Mefloquine. researchgate.net Such calculations are crucial for understanding how the molecule will behave in different physiological environments, which in turn affects its absorption, distribution, and target interaction.

Table: Investigated Electronic and Structural Properties of Mefloquine using Quantum Chemistry

Property/MethodDescriptionReference
Atomic Net Charges Calculated using CNDO/2 molecular orbital methods to correlate electronic features with antimalarial activity. nih.govacs.org
Protonation Sites Quantum mechanics calculations were used to determine the most likely atoms to be protonated, which affects the molecule's charge and interactions. researchgate.net
Conformational Analysis Comparison of calculated conformations with crystal structures to understand stable molecular geometries and intramolecular interactions. researchgate.net

In Silico Approaches for Activity Prediction and Rational Drug Design Relevant to this compound

In silico approaches are a cornerstone of rational drug design, allowing researchers to predict the biological activity of compounds and design novel molecules with improved properties before they are synthesized. researchgate.net These methods include Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and virtual screening. nih.gov

QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For Mefloquine derivatives, a QSAR model was developed using the alternating conditional expectations (ACE) method to create optimal nonlinear transformations of the data. nih.govacs.org This study successfully established a relationship between the electronic structure (specifically, atomic net charges at various positions) and the antimalarial activity of the compounds. acs.org The resulting ACE model demonstrated better predictive power than traditional multiple linear regression (MLR) and partial least squares (PLS) methods, making it a valuable tool for predicting the pharmacological activity of new Mefloquine-related compounds. acs.org

Such predictive models are central to rational drug design. researchgate.net By understanding which structural or electronic features contribute positively or negatively to a desired biological effect, chemists can design new molecules that optimize these features. This process, often part of a computer-aided drug design (CADD) workflow, accelerates the discovery of lead compounds and their optimization into viable drug candidates. dergipark.org.tr The insights gained from QSAR and molecular modeling of Mefloquine can thus guide the design of new this compound analogues with potentially enhanced efficacy or novel therapeutic applications. researchgate.net

Future Directions and Translational Research Horizons for Mebiquine

Rational Design and Development of Next-Generation Mebiquine Analogues

The rational design and development of next-generation analogues for this compound (C10H8BiNO) would typically be predicated on a foundational understanding of its mechanism of action, target interactions, and preliminary efficacy/activity data. However, publicly accessible information detailing these fundamental aspects for this compound is currently unavailable. Without such foundational data, the rational design of analogues, which involves targeted modifications to enhance potency, selectivity, or pharmacokinetic properties, cannot be discussed.

Exploration of Novel Therapeutic Indications for this compound Beyond its Established Antimalarial Focus

The exploration of novel therapeutic indications for this compound (C10H8BiNO) beyond an established focus (which is not clearly defined in public records for this specific compound) would typically involve phenotypic screening, target-based assays, or computational repurposing studies. Given the absence of published research detailing any established therapeutic focus for this compound (C10H8BiNO), discussions on exploring novel indications are not feasible.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

Virtual Screening: Identifying potential biological targets or pathways that this compound might interact with, based on its chemical structure.

Predictive Modeling: Forecasting its potential biological activities or properties, such as absorption, distribution, metabolism, and excretion (ADME) characteristics, even in the absence of extensive experimental data.

De Novo Design: Generating novel this compound analogues with improved properties, guided by computational models.

However, without any initial research data on this compound's biological activity or targets, the application of AI/ML remains a theoretical future possibility rather than an active area of reported research for this specific compound.

Methodological Advancements for Enhanced this compound Research and Development

Methodological advancements in drug research and development generally aim to improve efficiency, accuracy, and reduce costs across the entire pipeline, from discovery to clinical trials frontiersin.org. For a compound like this compound, if it were to become a subject of active research, such advancements could include:

High-Throughput Screening (HTS): Developing and implementing automated HTS platforms to rapidly test this compound and its potential analogues against a wide range of biological targets or disease models.

Advanced In Vitro and In Vivo Models: Utilizing more physiologically relevant in vitro models (e.g., organ-on-a-chip technologies) and refined in vivo animal models to better predict human responses and efficacy.

Omics Technologies: Employing genomics, proteomics, and metabolomics to understand this compound's effects at a molecular level and identify biomarkers of response or resistance.

Integrated Data Analysis Platforms: Developing sophisticated computational tools to integrate and analyze diverse datasets generated during research, facilitating a more holistic understanding of the compound's properties.

As with other sections, the application of these methodological advancements to this compound (C10H8BiNO) is contingent upon the initiation of specific research efforts into this compound.

Q & A

Q. What computational strategies are effective in modeling this compound's interactions with off-target proteins?

  • Methodological Answer :
  • Molecular docking : Screen against human proteome databases (e.g., PDB) using AutoDock Vina to predict off-target binding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Machine learning : Train random forest models on toxicity datasets to prioritize high-risk off-targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.